Dimethyl methylphosphonite

Übersicht

Beschreibung

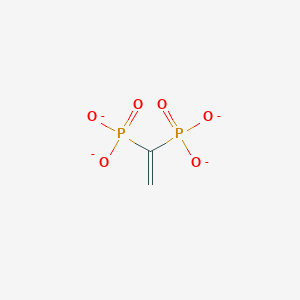

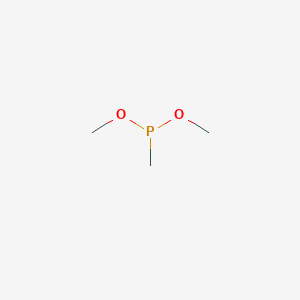

Dimethyl methylphosphonate is an organophosphorus compound with the chemical formula CH₃PO(OCH₃)₂. It appears as a colorless liquid and is primarily used as a flame retardant .

Synthesis Analysis

DMMP can be prepared from trimethyl phosphite and a halomethane (e.g., iodomethane) via the Michaelis–Arbuzov reaction .

Molecular Structure Analysis

The molecular formula of DMMP is C₃H₉O₃P , and its molar mass is approximately 124.08 g/mol . It has a colorless liquid appearance, with a melting point of -50°C and a boiling point of 181°C .

Chemical Reactions Analysis

DMMP reacts with thionyl chloride to produce methylphosphonic acid dichloride , which is used in the production of sarin and soman nerve agents . Various amines can catalyze this process .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Thermocatalytic Decomposition

- Summary of Application: DMMP is used as a nerve agent simulant in the study of thermocatalytic decomposition based on CeO2 catalysts with different morphologies .

- Methods of Application: Experimental studies were conducted on the thermocatalytic decomposition of DMMP on CeO2 nanomaterials with different morphologies, such as irregular nanoparticles, nanorods, and nanocubes .

- Results: CeO2 nanorods exhibited higher DMMP thermocatalytic decomposition performance as compared to irregular nanoparticles and nanocubes . The surface lattice oxygen played a vital role in the thermocatalytic decomposition of DMMP .

Detection with a Single-Walled Carbon Nanotube Capacitive Sensor

- Summary of Application: DMMP is detected using a single-walled carbon nanotube (SWNT) capacitive sensor fabricated by airbrush technique .

- Methods of Application: SWNT films were prepared on interdigitated electrodes by airbrush technique, and their sensing properties to DMMP were studied .

- Results: The capacitance of airbrush SWNT sensor decreased rapidly in varying concentrations ranging from 12 to 60 mg/m3 (2.4–12 ppm) of DMMP vapor . The capacitance sensitivity was about 12.5% when exposed to 12 mg/m3 DMMP vapor .

Conversion of Esters to Ketophosphonates

Testing of Protective Performance of PSS Membranes and Functionalized Sorbent Membranes

- Summary of Application: DMMP is used as a chemical agent simulant for testing of protective performance of PSS membranes and functionalized sorbent membranes .

Reactant for Photocatalytic Oxidation

Additive for the Synthesis of Unsaturated Polyester Resin

- Summary of Application: DMMP is an additive for the synthesis of unsaturated polyester resin which has flame retardant high phosphorous and UV-cured epoxy acrylate .

Catalyst and Reagent in Organic Synthesis

- Summary of Application: DMMP is used as a catalyst and a reagent in organic synthesis for the conversion of esters to ketophosphonates .

Testing of SXFA-coated SAW Chemical Sensors

- Summary of Application: DMMP is used to test SXFA-coated SAW chemical sensors for organophosphorous compound detection .

Additive for the Synthesis of UV-cured Epoxy Acrylate

Application in Hydraulic Fluids

Enhanced Detection Based on Two-Dimensional WSe2 Nanosheets

- Summary of Application: DMMP is detected using a room-temperature chemiresistive gas sensor based on two-dimensional few-layer tungsten diselenide (WSe2) nanosheets .

- Methods of Application: WSe2 nanosheets were prepared through a facile liquid-phase exfoliation method . The WSe2-based sensor has demonstrated sensitive and selective detection of DMMP .

- Results: The sensor based on WSe2 nanosheets revealed a high response reaching 8.91% to 10 ppm DMMP with a fast response time of 100 s . The sensor displayed reliable stability, excellent selectivity, and a low theoretical limit of detection of about 122 ppb .

Catalyst and Reagent in Organic Synthesis

- Summary of Application: DMMP is used as a catalyst and a reagent in organic synthesis for the conversion of esters to ketophosphonates .

Testing of SXFA-coated SAW Chemical Sensors

- Summary of Application: DMMP is used to test SXFA-coated SAW chemical sensors for organophosphorous compound detection .

Additive for the Synthesis of UV-cured Epoxy Acrylate

Application in Hydraulic Fluids

Enhanced Detection Based on Two-Dimensional WSe2 Nanosheets

- Summary of Application: DMMP is detected using a room-temperature chemiresistive gas sensor based on two-dimensional few-layer tungsten diselenide (WSe2) nanosheets .

- Methods of Application: WSe2 nanosheets were prepared through a facile liquid-phase exfoliation method . The WSe2-based sensor has demonstrated sensitive and selective detection of DMMP .

- Results: The sensor based on WSe2 nanosheets revealed a high response reaching 8.91% to 10 ppm DMMP with a fast response time of 100 s . The sensor displayed reliable stability, excellent selectivity, and a low theoretical limit of detection of about 122 ppb .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethoxy(methyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2P/c1-4-6(3)5-2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMSTCRBSAVFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400507 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl methylphosphonite | |

CAS RN |

20278-51-7 | |

| Record name | dimethyl methylphosphonite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.